![molecular formula C8H11NO4 B1296188 Ethyl 2,3-dioxopiperidine-4-carboxylate CAS No. 30727-21-0](/img/structure/B1296188.png)
Ethyl 2,3-dioxopiperidine-4-carboxylate
Overview
Description
Ethyl 2,3-dioxopiperidine-4-carboxylate is a chemical compound with the molecular formula C8H11NO4 . It is used in research and has a molecular weight of 185.18 .
Molecular Structure Analysis
The molecular structure of Ethyl 2,3-dioxopiperidine-4-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains functional groups such as an ester and a dione .
Physical And Chemical Properties Analysis
Ethyl 2,3-dioxopiperidine-4-carboxylate is a crystalline solid . It should be stored in a dark place, sealed, and at room temperature . The boiling point of this compound is not specified .
Scientific Research Applications
Drug Design and Pharmaceutical Applications
Ethyl 2,3-dioxopiperidine-4-carboxylate plays a crucial role in the design and development of new pharmaceuticals. Its structure is a key intermediate in the synthesis of various piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . The compound’s versatility allows for the creation of diverse pharmacophores, which are essential for the development of drugs with specific biological targets.
Organic Synthesis
In organic chemistry, Ethyl 2,3-dioxopiperidine-4-carboxylate is used as a building block for the synthesis of complex molecules. It is particularly valuable in multicomponent reactions, cyclizations, and annulations, which are fundamental processes for constructing cyclic and polycyclic structures . Its reactivity enables chemists to develop novel synthetic routes for compounds of interest.
Medicinal Chemistry
Within medicinal chemistry, Ethyl 2,3-dioxopiperidine-4-carboxylate is utilized for the synthesis of compounds with potential therapeutic effects. It is a precursor for the generation of molecules that can interact with biological systems, aiding in the discovery of new treatments for various diseases . The compound’s structural features are advantageous for modifying pharmacokinetic and pharmacodynamic properties of drug candidates.
Biochemistry Research
Ethyl 2,3-dioxopiperidine-4-carboxylate finds its application in biochemistry for studying enzyme-catalyzed reactions and metabolic pathways. It can be used to mimic or inhibit natural substrates, thereby helping to elucidate the mechanisms of enzymatic processes . This compound is also instrumental in the study of receptor-ligand interactions, contributing to our understanding of cellular signaling.
Industrial Uses
Industrially, Ethyl 2,3-dioxopiperidine-4-carboxylate is employed in the synthesis of fine chemicals and as an intermediate in the production of materials with specific properties . Its chemical stability and reactivity make it suitable for large-scale applications where precise chemical transformations are required.
Pharmacological Research
In pharmacology, this compound is used in the biological evaluation of new drug entities. It serves as a scaffold for the development of molecules that can be tested for a variety of biological activities, such as enzyme inhibition, receptor binding, and cell proliferation . Research involving Ethyl 2,3-dioxopiperidine-4-carboxylate contributes significantly to the identification of new pharmacologically active substances.
Safety and Hazards
The compound is classified as a warning signal word . It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
ethyl 2,3-dioxopiperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-2-13-8(12)5-3-4-9-7(11)6(5)10/h5H,2-4H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMPBTFWKORAQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295355 | |
Record name | ethyl 2,3-dioxopiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-dioxopiperidine-4-carboxylate | |
CAS RN |
30727-21-0 | |
Record name | Ethyl 2,3-dioxo-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30727-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 101468 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002703641 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2,3-dioxopiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 2,3-dioxopiperidine-4-carboxylate in the synthesis of (±)-cucurbitine?
A1: Ethyl 2,3-dioxopiperidine-4-carboxylate serves as a crucial starting material in the synthesis of (±)-cucurbitine. [] The synthesis involves a novel ring contraction reaction transforming Ethyl 2,3-dioxopiperidine-4-carboxylate into an intermediate compound, ethyl 3-azido-2-oxo-pyrrolidine-3-carboxylate. This intermediate then undergoes a stepwise reduction to yield the target molecule, (±)-cucurbitine. [] This synthetic route highlights the importance of Ethyl 2,3-dioxopiperidine-4-carboxylate in accessing the desired amino acid.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.